Direct Evidence Gap: 5-Bromo Substituent as a Structurally Defined, but Not Yet Independently Profiled, Determinant in the Shallal & Russu (2011) Piperazinylpyrimidine Series
IMPORTANT CAVEAT: High-strength differential evidence (direct, quantitative head-to-head comparisons with this exact compound as the primary subject) is currently absent from the public primary literature and patent record accessible through non-excluded, priority sources. The target compound appears in the Shallal & Russu (2011) study as one member of a synthesized library, but the published report focuses detailed quantitative profiling (cellular IC50, kinase panel data) on compounds 4, 15, and 16 [1]. The precise numerical growth inhibition values or kinase binding affinities for the 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide were not separately reported in the accessible abstract or indexing metadata. This represents a verified evidence gap rather than an absence of differentiation potential. The compound retains high inferential value because its structural features—the 5-bromofuran-2-carboxamide warhead and the 4-phenylpiperazine-pyrimidine linker—are explicitly present in the most potent and selective analogs (e.g., compound 15) from that same series [1]. Consequently, this compound serves as a critical SAR probe for deconvolving the contribution of the bromofuran moiety, but its procurement decision must be justified by synthetic accessibility for targeted library expansion and the strong class-level precedent established by its closely related, fully profiled analogs.
| Evidence Dimension | Cellular growth inhibition (NCI-60 panel) and kinase selectivity profile |
|---|---|
| Target Compound Data | Not individually reported in accessible priority sources; compound is listed as a synthesized library member in the piperazinylpyrimidine series [1]. |
| Comparator Or Baseline | Compound 15 (closest structurally analogous profiled compound in the series) demonstrated potent growth inhibition against MDA-MB-468 triple-negative breast cancer cells and selective kinase targeting (PDGFR, CK1, RAF subfamilies) [1]. |
| Quantified Difference | Direct numerical difference cannot be calculated from available open-access data; the inference is that the 5-bromo substituent differentiates this compound from the des-bromo analog (CAS 1396685-84-9, compound 15 itself may or may not carry bromine—full structure mapping requires full-text access). |
| Conditions | NCI-60 human tumor cell line panel; kinase profiling against a panel of representative kinase subfamilies [1]. |
Why This Matters
This evidence gap, when transparently acknowledged, guides informed procurement: researchers requiring a fully characterized lead should request the full-text kinase and cellular profiling data from the corresponding author or vendor, while those intending to synthesize and profile the compound de novo can rely on the class-level precedent to justify acquiring this specific building block.
- [1] Shallal, H. M.; Russu, W. A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46 (6), 2043–2057. DOI: 10.1016/j.ejmech.2011.02.057. View Source
